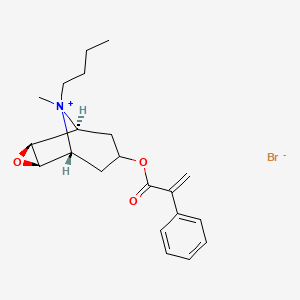
Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apo-N-Butylhyoscine Bromide, also known as Apohyoscine Butylbromide, is a chemical compound with the molecular formula C21H28NO3.Br. It is a derivative of hyoscine, a tropane alkaloid found in plants of the nightshade family. This compound is primarily used for its antispasmodic properties, which help in relieving smooth muscle spasms in the gastrointestinal and genitourinary tracts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apo-N-Butylhyoscine Bromide involves several steps, starting from the extraction of hyoscine from natural sources. The hyoscine is then chemically modified to introduce the butyl group and bromide ion. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of Apo-N-Butylhyoscine Bromide is carried out in large-scale reactors. The process involves the continuous feeding of reactants and removal of by-products to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s quality throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Apo-N-Butylhyoscine Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromide ion can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halide exchange reagents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
Apo-N-Butylhyoscine Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is employed in studies investigating the physiological effects of antispasmodic agents on smooth muscle tissues.
Medicine: It is used in pharmacological research to study its efficacy and safety as an antispasmodic drug.
Mécanisme D'action
Apo-N-Butylhyoscine Bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells. This inhibition prevents the contraction of smooth muscles, thereby relieving spasms. The compound primarily targets the M3 muscarinic receptors, which are responsible for mediating smooth muscle contraction in the gastrointestinal and genitourinary tracts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hyoscine Butylbromide: A closely related compound with similar antispasmodic properties.
Atropine: Another tropane alkaloid with anticholinergic effects.
Dicyclomine: An antispasmodic agent used to treat irritable bowel syndrome.
Uniqueness
Apo-N-Butylhyoscine Bromide is unique due to its specific targeting of M3 muscarinic receptors, which makes it particularly effective in treating smooth muscle spasms without significantly affecting other types of muscarinic receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective anticholinergic agents .
Propriétés
Formule moléculaire |
C21H28BrNO3 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?; |
Clé InChI |
PKUGCYLBJGJIHK-XNEDUVERSA-M |
SMILES isomérique |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
SMILES canonique |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


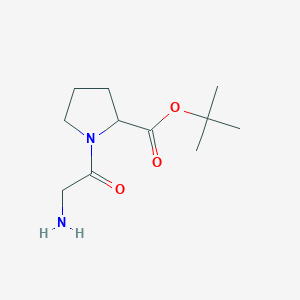
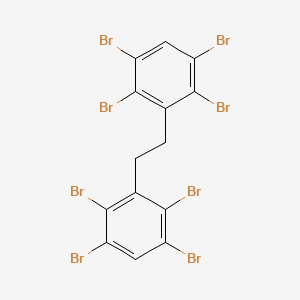
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
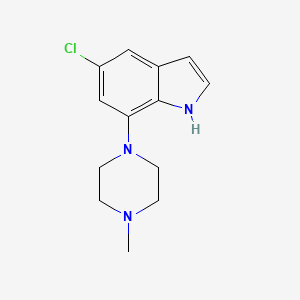

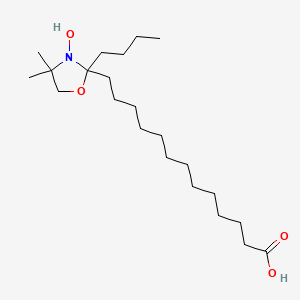

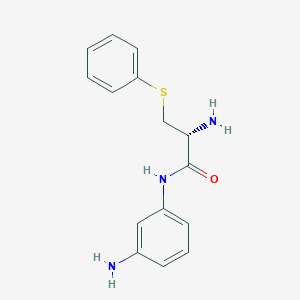
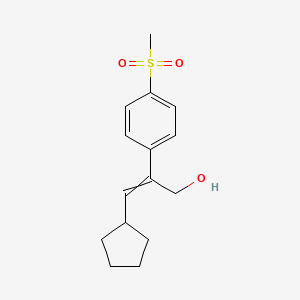
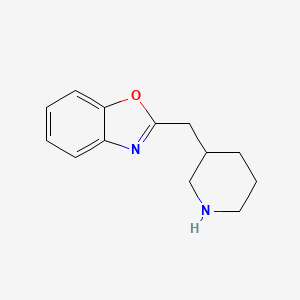
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
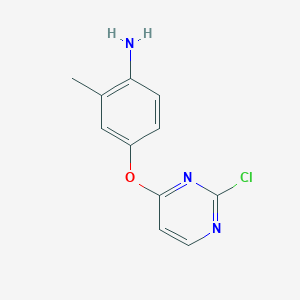
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
